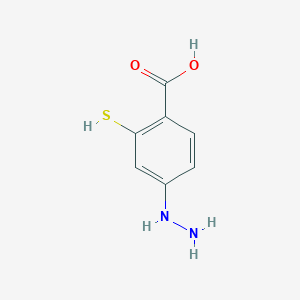

4-Hydrazinyl-2-mercaptobenzoic acid

CAS No.:

Cat. No.: VC17636083

Molecular Formula: C7H8N2O2S

Molecular Weight: 184.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N2O2S |

|---|---|

| Molecular Weight | 184.22 g/mol |

| IUPAC Name | 4-hydrazinyl-2-sulfanylbenzoic acid |

| Standard InChI | InChI=1S/C7H8N2O2S/c8-9-4-1-2-5(7(10)11)6(12)3-4/h1-3,9,12H,8H2,(H,10,11) |

| Standard InChI Key | QPYQDDSDWSBNBH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1NN)S)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-hydrazinyl-2-sulfanylbenzoic acid, reflecting the positions of the hydrazine (-NH-NH₂) and thiol (-SH) substituents on the aromatic ring . Its molecular formula, C₇H₈N₂O₂S, corresponds to a molecular weight of 184.22 g/mol, as calculated using PubChem’s computational tools .

Structural Features

The compound’s structure combines three key functional groups:

-

Carboxylic acid (-COOH) at the 1-position, contributing to acidity and hydrogen-bonding capacity.

-

Thiol (-SH) at the 2-position, enabling disulfide bond formation and metal coordination.

-

Hydrazine (-NH-NH₂) at the 4-position, conferring nucleophilic and reducing properties.

The planar aromatic ring facilitates π-π stacking interactions, while the substituents create steric and electronic effects that influence reactivity.

Synonyms and Registry Numbers

Table 1 summarizes alternative names and identifiers for this compound:

| Synonym | Registry Number | Source |

|---|---|---|

| 4-Hydrazinyl-2-mercaptobenzoic acid | 1805739-76-7 | PubChem |

| 4-Hydrazinyl-2-sulfanylbenzoic acid | EN300-6486881 | PubChem |

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its ionizable groups:

-

Carboxylic acid: Enhances water solubility at high pH via deprotonation.

-

Thiol and hydrazine: Promote solubility in polar aprotic solvents (e.g., DMSO, DMF).

Stability considerations include:

-

Oxidation: The thiol group is prone to oxidation, forming disulfides.

-

Hydrazine decomposition: May release nitrogen gas under acidic or thermal stress.

Spectroscopic Data

Predicted spectral characteristics based on functional groups:

-

IR Spectroscopy:

-

Broad O-H stretch (2500–3300 cm⁻¹) from carboxylic acid.

-

S-H stretch (~2550 cm⁻¹) and N-H stretches (~3300 cm⁻¹) from thiol and hydrazine.

-

-

NMR Spectroscopy:

-

¹H NMR: Aromatic protons (δ 6.5–8.0 ppm), -SH (δ 1.5–2.5 ppm, broad), -NH-NH₂ (δ 3.0–5.0 ppm).

-

¹³C NMR: Carboxylic carbon (δ 170–175 ppm), aromatic carbons (δ 120–140 ppm).

-

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis reports for 4-hydrazinyl-2-mercaptobenzoic acid are available, analogous methods for hydrazine- and thiol-containing aromatics suggest potential pathways:

-

Diazotization-Reduction Sequence (Figure 1):

-

Direct Functionalization:

-

Introducing hydrazine via nucleophilic aromatic substitution on a halogenated precursor (e.g., 4-chloro-2-mercaptobenzoic acid).

-

Challenges and Optimizations

-

Hydrazine Handling: Requires strict temperature control (<5°C) to prevent decomposition .

-

Thiol Protection: Use of trityl or acetamidomethyl groups during synthesis to avoid oxidation.

Chemical Reactivity and Derivatives

Key Reactions

-

Condensation: Hydrazine reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones.

-

Oxidation: Thiol oxidation yields disulfides or sulfonic acids under strong oxidizing conditions.

-

Coordination Chemistry: Thiol and hydrazine groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).

Derivative Formation

Table 2 highlights potential derivatives and their applications:

| Derivative | Reaction Partner | Application |

|---|---|---|

| Hydrazone | Acetone | Biological probes |

| Disulfide dimer | Oxidizing agents | Polymer crosslinking |

| Metal complexes | CuSO₄ | Catalysis or imaging |

Applications in Industry and Research

Pharmaceutical Development

The compound’s dual functionality makes it a candidate for:

-

Antioxidant agents: Thiol group scavenges free radicals.

-

Antimicrobials: Hydrazine derivatives inhibit metalloenzymes in pathogens.

Materials Science

-

Self-assembled monolayers (SAMs): Thiols anchor molecules to gold surfaces for sensors.

-

Coordination polymers: Metal complexes form porous frameworks for gas storage.

Analytical Methods for Characterization

Chromatographic Techniques

-

HPLC: Reverse-phase C18 column, mobile phase: acetonitrile/0.1% TFA.

-

TLC: Rf ≈ 0.4 (silica gel, ethyl acetate/hexane 1:1).

Mass Spectrometry

-

ESI-MS: Expected [M+H]⁺ peak at m/z 185.1.

Future Research Directions

-

Green synthesis: Develop aqueous-phase reactions to minimize solvent waste.

-

Targeted drug delivery: Conjugate with nanoparticles for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume